![molecular formula C21H28N4O2S B11262618 1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11262618.png)
1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinesIt features a unique structure that combines a pyrido[2,3-d]pyrimidine core with various functional groups, making it a versatile molecule for various chemical reactions and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring careful control of reaction conditions and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying biological activities .
Scientific Research Applications
1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N4O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-cyclopropyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H28N4O2S/c1-4-15-7-5-6-10-24(15)17(26)12-28-21-23-20(27)18-13(2)11-14(3)22-19(18)25(21)16-8-9-16/h11,15-16H,4-10,12H2,1-3H3 |
InChI Key |
INYBCUWORAHVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC(=O)C3=C(N2C4CC4)N=C(C=C3C)C |
Origin of Product |
United States |
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